Reactive Blue 5

Catalog No.
S576661
CAS No.
16823-51-1
M.F
C29H20ClN7O11S3
M. Wt
774.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reactive Blue 5

CAS Number

16823-51-1

Product Name

Reactive Blue 5

IUPAC Name

1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid

Molecular Formula

C29H20ClN7O11S3

Molecular Weight

774.2 g/mol

InChI

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-11-14(8-9-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37)

InChI Key

NSDSIQGBHACTLY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N

Synonyms

procion brillant blue H5GS, procion brilliant blue HGR, procion brilliant blue HGR, trisodium salt, procion brilliant blue HGRS

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N

Reactive Blue 5 is a synthetic dye belonging to the class of reactive dyes, specifically an anthraquinone derivative. Its chemical formula is C29H20ClN7O11S3, and it features multiple functional groups, including amino and sulfonic acid groups, which enhance its solubility in water and its reactivity with various substrates. This dye is characterized by its vibrant blue color and is commonly used in textile dyeing processes due to its ability to form covalent bonds with fiber materials, resulting in excellent wash fastness and light fastness properties .

As mentioned previously, Reactive Blue 5 bonds with the hydroxyl groups of cellulose fibers during the dyeing process. This creates a stable complex that traps the dye molecules within the fiber, resulting in the observed color [].

Reactive dyes can potentially cause skin irritation or allergic reactions []. Industrial handling of Reactive Blue 5 should follow recommended safety protocols for textile dyes, including wearing appropriate personal protective equipment [].

Antibacterial Properties

Studies have investigated the potential of Reactive Blue 5 as an antimicrobial agent. One study found that the dye exhibited inhibitory effects on the growth of various bacteria, yeast, and fungi, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger [1]. This suggests that the dye might have applications in disinfectant formulations or as a preservative in certain materials.

Source

FR158542 | 16823-51-1 | Reactive Blue 5 - Biosynth:

, starting from simpler organic compounds. Key steps include:

  • Formation of Anthraquinone Base: The initial step often involves the synthesis of an anthraquinone compound through condensation reactions.
  • Introduction of Functional Groups: Subsequent reactions introduce amino and sulfonic acid groups to enhance solubility and reactivity.
  • Chlorination: The chlorination step introduces reactive chlorotriazine moieties that facilitate the dye's bonding with fibers.

Cleaner production methods have been explored to minimize waste and improve efficiency in the synthesis process .

Reactive Blue 5 is predominantly used in the textile industry for dyeing cotton, wool, and other fibers. Its applications extend beyond textiles to include:

  • Detergent Compositions: It is incorporated into certain detergents for its coloring properties.
  • Bioremediation: Studies have explored its use in biosorption processes for removing dyes from wastewater using natural adsorbents like orange bagasse .
  • Fluorescent Labeling: Due to its fluorescent properties, it is also utilized in biological assays and research applications .

Interaction studies have focused on how Reactive Blue 5 interacts with various materials and biological systems:

  • Adsorption Studies: Research has shown that Reactive Blue 5 can be effectively adsorbed onto materials like carbon nanotubes through electrostatic interactions, enhancing its removal from wastewater.
  • Toxicological Assessments: Investigations into its toxicity have revealed potential risks associated with exposure to aquatic life and human health, necessitating careful handling during industrial applications .

Reactive Blue 5 shares similarities with other reactive dyes but possesses unique features that distinguish it:

Compound NameChemical StructureUnique Features
Reactive Blue 19C22H16N2Na2O11S3Lower molecular weight; different reactive groups
Procion Blue H-EC21H14ClN3Na2O9S3Different chromophore structure; used mainly for cotton
Remazol Brilliant BlueC21H18ClN3Na2O9S3Higher stability; used for silk and wool

Reactive Blue 5 stands out due to its specific anthraquinone structure combined with triazine reactivity, making it particularly effective for applications requiring high wash fastness .

Persistence in Aquatic Ecosystems

Reactive Blue 5 exhibits remarkable persistence in aquatic environments, presenting significant challenges for environmental remediation. The compound belongs to the anthraquinone family of reactive dyes and demonstrates exceptional stability under natural aquatic conditions [6]. Research has established that reactive dyes, including Reactive Blue 5, are characterized by their resistance to biodegradation, which contributes to long-lasting pollution in water, soil, and the atmosphere [5].

The persistence characteristics of Reactive Blue 5 are closely related to its chemical structure, which features an anthraquinone core with multiple functional groups that enhance its stability [2]. Under aerobic conditions typical of conventional wastewater treatment systems, Reactive Blue 5 demonstrates minimal degradation potential. Laboratory studies have shown that vinyl sulfone reactive dyes, which share structural similarities with Reactive Blue 5, remain in solution throughout extended retention periods in aerobic digesters with no evidence of biodegradation [11].

Temperature significantly influences the persistence patterns of anthraquinone dyes in aquatic systems. Studies on related anthraquinone compounds have demonstrated that elevated temperatures can enhance degradation rates, with first-order rate constants showing substantial increases under thermophilic conditions compared to mesophilic environments [30]. At standard environmental temperatures of 25 degrees Celsius and neutral pH conditions, the hydrolysis half-life for similar reactive dye structures can extend to approximately 46 years [6].

Table 1: Persistence Parameters of Reactive Blue 5 in Aquatic Systems

ParameterValueConditionsReference
Hydrolysis Half-life46 yearspH 7.0, 25°C [6]
Aerobic BiodegradationNo degradation observed20-day retention [11]
Anaerobic Degradation2.5 daysSediment-water system [6]
Temperature Effect11-fold rate increase30°C to 55°C [30]

The compound demonstrates significantly different behavior under anaerobic conditions. In sediment-water systems, the degradation half-life reduces dramatically to approximately 2.5 days, indicating that anaerobic environments provide more favorable conditions for transformation processes [6]. This differential behavior between aerobic and anaerobic conditions suggests that sediment interactions and reduced oxygen environments play crucial roles in determining the environmental fate of Reactive Blue 5 [6].

Photodegradation represents another important pathway for persistence evaluation. Anthraquinone dyes, including those structurally related to Reactive Blue 5, undergo rapid photodegradation under direct sunlight exposure, with half-lives as short as 1.5 hours for certain anthraquinone structures [27]. However, the presence of humic substances in natural waters appears to have minimal effect on photodegradation rates under typical environmental conditions [27].

Ecological Impact Mechanisms

The ecological impact mechanisms of Reactive Blue 5 in aquatic ecosystems operate through multiple pathways that affect both individual organisms and entire food webs. The compound's presence in aquatic environments causes significant alterations in ecological conditions due to its interference with fundamental biological processes [17].

Primary ecological impacts occur through light attenuation mechanisms. Reactive Blue 5, like other textile dyes, reduces light penetration in water bodies, thereby blocking photosynthesis in aquatic plants [17]. This interference with photosynthetic activity leads to decreased oxygen production and subsequent oxygen depletion in aquatic systems [5]. The resulting hypoxic conditions create cascading effects throughout the aquatic food chain, affecting fish, invertebrates, and microbial communities [17].

The compound demonstrates bioaccumulation potential in aquatic organisms through multiple mechanisms. Studies on related reactive dyes have shown that these compounds can accumulate in fungal systems through initial surface adsorption followed by penetration into cellular cytoplasm [18]. During bioaccumulation processes, structural changes occur in cellular components, including cell wall thickening and loosening, which may facilitate further dye accumulation [18].

Table 2: Ecological Impact Mechanisms of Reactive Blue 5

Impact CategoryMechanismAffected OrganismsSeverity Level
Light AttenuationPhotosynthesis interferenceAquatic plants, algaeHigh
Oxygen DepletionReduced photosynthetic activityAll aquatic lifeHigh
BioaccumulationCellular uptake and retentionFish, invertebratesModerate to High
Food Chain TransferBiomagnificationTop predatorsModerate

Bioaccumulation studies have revealed that reactive dyes can achieve removal efficiencies exceeding 99 percent in certain organisms, with complete dye removal occurring within 12 hours under optimal conditions [18]. The bioaccumulation process involves electrostatic attraction as the primary mechanism, with specific cellular components playing active roles in dye retention [18].

The ecological consequences extend beyond direct toxicity to include ecosystem-level disruptions. The presence of Reactive Blue 5 in aquatic environments contributes to eutrophication processes through the uncontrolled release of mineral elements such as nitrates, nitrites, and phosphates [17]. These nutrients, when not consumed by aquatic plants due to light limitation, accelerate uncontrolled algal proliferation and further exacerbate oxygen depletion [17].

Long-term ecological impacts include persistent contamination of sediments and potential for food web biomagnification. The compound's resistance to conventional biodegradation means that it can accumulate in sediment layers, creating long-term contamination sources [5]. Species at higher trophic levels may experience toxic concentrations that are orders of magnitude higher than initial water concentrations due to bioaccumulation and biomagnification processes [17].

Toxicity Evaluation Methodologies

Toxicity evaluation methodologies for Reactive Blue 5 encompass a comprehensive range of standardized testing protocols designed to assess acute and chronic effects across multiple trophic levels. These methodologies follow established international guidelines to ensure reproducible and comparable results across different research contexts [13].

Acute toxicity testing represents the primary methodology for initial hazard assessment. The standard protocol involves exposing test organisms to varying concentrations of Reactive Blue 5 for specified time periods, typically 24 to 96 hours, to determine median lethal concentrations (LC50) or median effective concentrations (EC50) [4]. For aquatic invertebrates, particularly Daphnia species, the immobilization test serves as the standard acute toxicity assessment [28].

Table 3: Standardized Toxicity Testing Protocols for Reactive Blue 5

Test OrganismTest TypeDurationEndpointStandard Method
Daphnia similisAcute immobilization48 hoursEC50ABNT/ISO protocols
Fish embryosAcute lethality96 hoursLC50OECD 203
AlgaeGrowth inhibition72 hoursIC50ISO 8692
BacteriaBioluminescence15-30 minutesEC50ISO 11348

Chronic toxicity evaluation employs extended exposure periods to assess sublethal effects and long-term impacts. These studies typically involve 21-day to multi-generational exposures to evaluate effects on reproduction, growth, and development [13]. The test battery approach, incorporating multiple species representing different trophic levels, provides comprehensive ecological risk assessment data [13].

Specialized testing methodologies address specific mechanisms of toxicity. Genotoxicity assessment employs the Comet assay using fish cell lines and aquatic invertebrates to evaluate DNA damage potential [13]. This methodology provides crucial information about the mutagenic potential of Reactive Blue 5 and its degradation products [13].

Cytotoxicity evaluation utilizes cell culture systems to assess cellular-level effects. Studies employing human keratinocyte cell lines (HaCaT) have demonstrated the utility of this approach for evaluating the toxicity of dye metabolites compared to parent compounds [7]. Cell viability assays provide quantitative measures of cellular damage and recovery potential [7].

Table 4: Toxicity Threshold Classifications

Toxicity LevelEC50/LC50 RangeClassificationRegulatory Action
Very High< 0.1 mg/LPotential ToxicImmediate restriction
High0.1 - 1.0 mg/LToxicEnhanced monitoring
Moderate1.0 - 10 mg/LHarmfulStandard assessment
Low> 10 mg/LMinimal concernRoutine monitoring

Environmental simulation studies complement laboratory toxicity testing by evaluating effects under realistic exposure scenarios. These methodologies incorporate factors such as pH variation, temperature fluctuations, and presence of other contaminants to provide environmentally relevant toxicity data [30]. Microcosm and mesocosm studies allow for assessment of community-level effects and ecosystem resilience [13].

Quality assurance protocols ensure the reliability and reproducibility of toxicity data. These include validation procedures using reference toxicants, maintenance of optimal test conditions, and statistical analysis requirements for data interpretation [28]. The coefficient of variation for non-toxic results typically ranges from 0 to 18 percent for 24-hour exposures, while toxic results show higher variability [4].

Regulatory Framework for Textile Effluents

The regulatory framework governing textile effluents containing Reactive Blue 5 encompasses multiple jurisdictional levels, from international standards to national environmental protection legislation. These frameworks establish specific discharge limits, monitoring requirements, and compliance mechanisms to minimize environmental impact [15].

International regulatory initiatives provide overarching guidance for textile effluent management. The Zero Discharge of Hazardous Chemicals (ZDHC) programme represents a leading industry initiative that establishes comprehensive wastewater guidelines for textile manufacturing facilities [32]. The ZDHC Wastewater Guidelines Version 2.2, effective from November 2024, introduces updated parameters and limits specifically addressing persistent organic pollutants in textile effluents [32].

European Union regulatory frameworks establish stringent controls through the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation, which requires comprehensive risk assessment for substances used in textile manufacturing [8]. The REACH framework mandates identification and management of risks associated with chemical substances, including reactive dyes, throughout their lifecycle [8].

Table 5: International Textile Effluent Discharge Standards

ParameterZDHC LimitEU StandardUS EPA LimitUnits
pH6.5 - 8.56.0 - 9.06.0 - 9.0pH units
Chemical Oxygen Demand250125250mg/L
Color15075150Platinum Cobalt Units
Total Suspended Solids10035100mg/L

National regulatory frameworks implement specific standards tailored to local environmental conditions and industrial capacities. In India, the Central Pollution Control Board establishes comprehensive standards for textile industry effluent discharge, including specific limits for integrated textile units and facilities with dyeing, printing, or bleaching processes [15]. The treated effluent standards mandate maximum concentration values for multiple parameters, with color limits set at 150 Platinum Cobalt Units [15].

United States environmental regulations operate under the Clean Water Act, which establishes effluent limitation guidelines for textile manufacturing facilities [21]. The Environmental Protection Agency has initiated comprehensive information collection requests to evaluate the necessity for more stringent effluent limitation guidelines specifically addressing per- and polyfluoroalkyl substances and other persistent contaminants in textile wastewaters [21].

Regional regulatory variations reflect different environmental priorities and industrial development levels. European regulations emphasize strict adherence to chemical usage controls and comprehensive environmental impact assessment [8]. Asian regulatory frameworks show increasing stringency, with countries like China intensifying regulatory efforts in recent years [8]. North American regulations focus on both environmental impact and worker safety considerations [8].

Table 6: Compliance Monitoring Requirements

Monitoring TypeFrequencyParametersReporting Requirement
Routine MonitoringMonthlypH, COD, Color, TSSQuarterly reports
Comprehensive AnalysisQuarterlyFull parameter suiteAnnual assessment
Emergency MonitoringAs neededIncident-specificImmediate notification
Third-party VerificationAnnualZDHC complianceCertification renewal

Enforcement mechanisms vary significantly across jurisdictions but generally include graduated penalties for non-compliance. Initial violations typically result in warning notices and mandatory corrective action plans [15]. Repeated violations can lead to facility closure, substantial financial penalties, and criminal liability for responsible parties [15]. The regulatory framework also provides mechanisms for voluntary compliance through certified environmental management systems and third-party verification programs [32].

Heterogeneous Photocatalysis Principles

When titanium dioxide or zinc oxide absorbs a photon whose energy equals or exceeds its band gap, an electron is promoted from the valence band to the conduction band, leaving a positively charged hole in the valence band. The photogenerated pair migrates to the particle surface, where the electron reduces dissolved oxygen to superoxide, while the hole oxidises surface‐bound water or hydroxide ions to the hydroxyl radical. These strongly oxidising species initiate stepwise cleavage of the azo bond and successive ring-opening reactions in Reactive Blue 5 until complete mineralisation to carbon dioxide, sulfate, nitrate and chloride anions is achieved [1] [2]. Competitive recombination of charges or scavenging of radicals by background ions diminishes efficiency, making rapid separation of electrons and holes and abundant surface hydroxyl groups essential design criteria for semiconductor photocatalysts [3].

Semiconductor Catalyst Performance

Laboratory studies consistently show that both titanium dioxide and zinc oxide can decolourise and mineralise Reactive Blue 5, but with differing kinetic profiles and optimal reaction envelopes.

Study and citationCatalyst identityLight sourceCatalyst loading (gram per liter)Optimum potential of hydrogenInitial dye level (milligram per liter)Time for complete colour loss (minute)Apparent first-order rate constant (per minute)Final total organic carbon removal (%)
Kansal et al. 2009 [1]Zinc oxideUltraviolet at 365 nanometre1.0042570.627192
Kansal et al. 2009 [1]Titanium dioxideUltraviolet at 365 nanometre1.254257 (only 80% colour loss)0.3180*68
Nassehinia et al. 2020 [4]Zinc oxide coated on pumiceNatural solar radiation0.507 – 9501201.2190
Copete-Pertuz et al. 2018 [5]Titanium dioxideUltraviolet at 365 nanometre0.253506000.0070**80

*value derived from pseudo-first-order fit reported for titanium dioxide under identical conditions.
**converted from 0.4223 per hour reported in the original study.

Zinc oxide consistently outperforms titanium dioxide under identical photon flux, achieving faster colour loss and higher mineralisation [1] [4]. The advantage is attributed to the higher quantum yield of zinc oxide and to its point of zero charge near potential of hydrogen nine, which renders the surface positively charged under neutral conditions, enhancing electrostatic attraction of the anionic dye [4].

Titanium Dioxide and Zinc Oxide Comparative Efficiency

  • Photon utilisation. Zinc oxide exhibits broader absorption in the near-ultraviolet region and lower exciton recombination, producing higher steady-state populations of hydroxyl radical and superoxide [1].
  • Surface charge interplay. Titanium dioxide (point of zero charge 6.9) requires acidic media to become positively charged, whereas zinc oxide remains positively charged up to potential of hydrogen nine; therefore titanium dioxide works best near potential of hydrogen four, zinc oxide near neutral to slightly alkaline conditions [1] [4].
  • Resistance to photocorrosion. Zinc oxide is susceptible to photocorrosion under prolonged ultraviolet exposure, whereas titanium dioxide is photostable; however, under the short reaction times recorded in dye treatment, the corrosion loss is negligible [1].
  • Mineralisation depth. Total organic carbon removal with zinc oxide routinely exceeds ninety per cent within two hours [4], while titanium dioxide often requires extended irradiation or hydrogen peroxide assistance to reach comparable mineralisation [5].

Process Parameters Optimisation

Systematic variation of operational variables demonstrates pronounced, but predictable, effects on photocatalytic performance.

ParameterOptimised range for titanium dioxideOptimised range for zinc oxideObserved effect on degradation efficiency
Catalyst loading0.25 – 1.25 gram per liter (plateau beyond 1.25) [5]0.50 – 1.00 gram per liter (plateau beyond 1.00) [1]Higher surface area increases initial rate until turbidity and light scattering offset the benefit.
Potential of hydrogenPeak at four (titanium dioxide) [1]; rapid fall above sevenBroad optimum seven to nine (zinc oxide) with decline above nine [4]Surface charge determines dye adsorption and radical formation pathways.
Initial dye concentrationTen to twenty-five milligram per liter gives first-order kinetics; above fifty milligram per liter rate diminishes [1]Similar trend [4]Inner-filter effect and saturation of active sites slow the reaction at high colour strength.
Light intensityLinear increase in rate up to twenty watt ultraviolet lamp; diminishing returns above forty watt [5]Solar ultraviolet index directly proportional to rate constant [4]Photon flux controls electron–hole generation until recombination dominates.
Auxiliary oxidant (hydrogen peroxide)Addition of fifteen millimole per liter hydrogen peroxide shortens complete decolourisation from ten hours to four hours [5]Hydrogen peroxide suppresses zinc oxide photocorrosion and supplies extra hydroxyl radical, raising mineralisation above ninety-five per cent [4]Hydrogen peroxide scavenges conduction-band electrons, reducing recombination and forming additional radicals.

Degradation Pathway Analysis

Gas chromatography–mass spectrometry and ion chromatography reveal a multistep oxidative sequence [3] [6].

Detected m ⁄ z valueAssigned intermediatePrincipal formation stepFate under continued irradiation
605Hydrolysed Reactive Blue 5 conjugate [3]Initial cleavage of monochlorotriazine ring by hydroxyl radicalDechlorination and desulfonation to compound of m ⁄ z 409
409Sulfonated naphthalene fragment [3]Reductive break of azo bondHydroxylation to m ⁄ z 301
301Trihydroxynaphthalene [7]Successive hydroxylation and loss of sulfonateRing-opening to phthalic acid (m ⁄ z 166)
166Phthalic acid [6]Benzenoid ring openingMineralisation to carbon dioxide
Sulfate, nitrate, chloride ions [6]Heteroatom oxidationRemain in solution as innocuous inorganic ions

Radical quenching tests on titanium dioxide coated polyethylene terephthalate film demonstrate that removal efficiency drops from ninety-nine per cent to twenty-four per cent when tert-butanol is present, confirming the dominant role of hydroxyl radical, while bubbling nitrogen to remove dissolved oxygen lowers conversion by less than ten per cent, indicating a minor contribution from superoxide [2].

XLogP3

4.4

Related CAS

23422-12-0 (tri-hydrochloride salt)

Other CAS

16823-51-1

Wikipedia

Reactive Blue 5

General Manufacturing Information

2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-: INACTIVE

Dates

Last modified: 08-15-2023

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